molecular formula C16H20N4O3S B269907 methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether

methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether

Cat. No.: B269907
M. Wt: 348.4 g/mol
InChI Key: JDODBLXDDPZHBY-UHFFFAOYSA-N
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Description

methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a morpholine ring

Preparation Methods

The synthesis of methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl group and the morpholine ring. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include those with triazole rings and methoxyphenyl groups, such as:

  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone
  • 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

What sets methyl 2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl ether apart is its unique combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C16H20N4O3S/c1-19-15(12-5-3-4-6-13(12)22-2)17-18-16(19)24-11-14(21)20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3

InChI Key

JDODBLXDDPZHBY-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3OC

Origin of Product

United States

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